![molecular formula C14H18N2O2S B5517644 methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)

methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

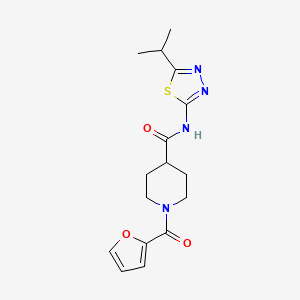

Methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate likely encompasses functionalities related to piperidine derivatives and benzoate esters. These groups are commonly involved in synthetic and medicinal chemistry due to their relevance in creating compounds with potential biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives often involves cyclization reactions and modifications of the nitrogen-protecting group, which influence the product distribution and diastereoselectivity. For example, Laschat et al. (1996) described the diastereoselective cyclization of amino acid derivatives to produce 3-amino-2,4-dialkyl-substituted piperidines, highlighting the role of Lewis acids and nitrogen-protecting groups in these processes (Laschat, Fröhlich, & Wibbeling, 1996).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and benzoate units can be elucidated through techniques such as NMR and X-ray crystallography. Portilla et al. (2007) explored the hydrogen-bonded structures of methyl-substituted benzoates, providing insights into their molecular-electronic structures and intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Research on Piper species has led to the discovery of new benzoic acid derivatives with notable antiparasitic activity. For instance, studies have identified compounds with significant leishmanicidal and trypanocidal activities, highlighting the potential of such derivatives in developing treatments against parasitic infections (Flores et al., 2008).

Modulation of Glutamate Receptors

Compounds structurally related to methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate have been explored for their ability to modulate glutamate receptors, which play a crucial role in synaptic transmission in the brain. Studies have shown that certain benzoylpiperidine derivatives can facilitate the induction of long-term potentiation in vivo, suggesting potential applications in enhancing cognitive functions and memory (Staubli et al., 1994).

Antimicrobial and Molluscicidal Activity

Piper species have also yielded compounds with antimicrobial and molluscicidal activities. These findings underscore the potential of benzoic acid derivatives in agricultural and public health applications, offering natural alternatives for pest and disease control (Orjala et al., 1993).

Synthesis and Properties of Hyperbranched Aromatic Polyamide

Research into the thermal polymerization of specific benzoate monomers has led to the development of hyperbranched aromatic polyamides. These polymers have shown promising properties, including solubility in various organic solvents and potential applications in materials science (Yang et al., 1999).

Insecticidal Principles

Investigations into natural products for pest control have identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as a major insecticidal principle from Piper guanacastensis. This compound demonstrated significant activity against mosquito larvae, suggesting its potential in developing environmentally friendly insecticides (Pereda-Miranda et al., 1997).

Chemical Kinetics and Mechanism Studies

Research has also focused on understanding the chemical kinetics and mechanisms of reactions involving benzoate derivatives. Such studies provide insights into the effects of substituents on reaction rates and mechanisms, contributing to the broader knowledge of organic chemistry and synthesis (Um et al., 2005).

Eigenschaften

IUPAC Name |

methyl 3-(piperidine-1-carbothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-18-13(17)11-6-5-7-12(10-11)15-14(19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFJXTCXJYQAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=S)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5517571.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5517597.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)

![4'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5517640.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)

![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)